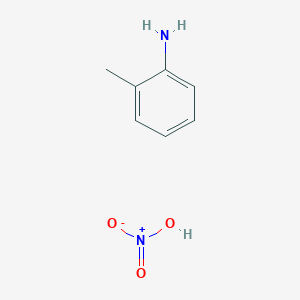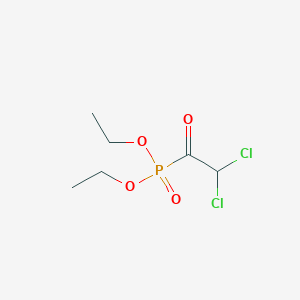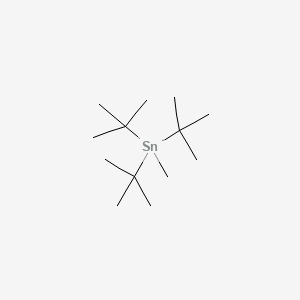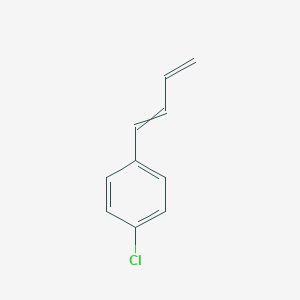
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene is an organic compound that belongs to the class of substituted butadienes It features a butadiene moiety attached to a chlorobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Buta-1,3-dien-1-yl)-4-chlorobenzene can be achieved through several methods. One common approach involves the reaction of functionalized vinyl phosphates with aryllithium reagents. This method allows for the smooth conversion of vinyl phosphates into trisubstituted buta-1,3-dienes . Another method involves the base-catalyzed isomerization of alkynes, which can be used to prepare novel 1,3-butadienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and other oxygen donors.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Buta-1,3-dien-1-yl)-4-chlorobenzene involves its interaction with various molecular targets and pathways. The compound can participate in Diels-Alder reactions, forming cycloaddition products that can further react to form more complex structures . The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds share a similar butadiene moiety but differ in the attached functional groups.
Trisubstituted buta-1,3-dienes: These compounds have similar structural features but may have different substituents on the butadiene moiety.
Uniqueness
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene is unique due to the presence of the chlorobenzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
33356-84-2 |
|---|---|
Molekularformel |
C10H9Cl |
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
1-buta-1,3-dienyl-4-chlorobenzene |
InChI |
InChI=1S/C10H9Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h2-8H,1H2 |
InChI-Schlüssel |
SVNKPYLWXRVUPI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


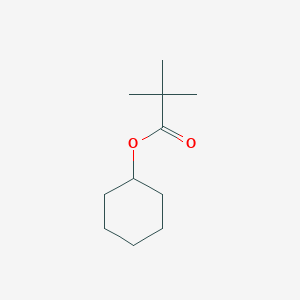
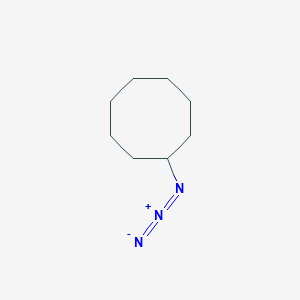
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
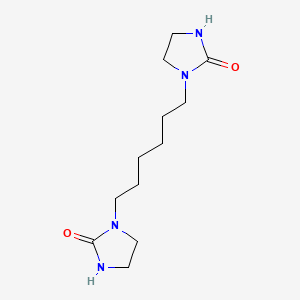
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
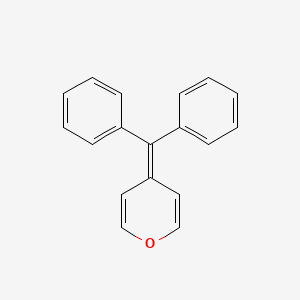
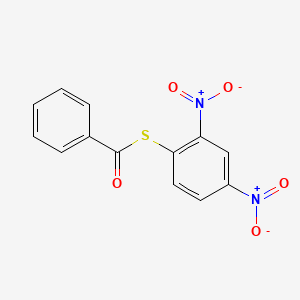

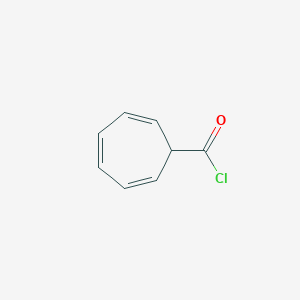
![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
